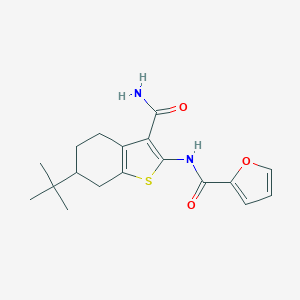![molecular formula C14H15ClN2O2 B289471 2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione, also known as CC-5013 or lenalidomide, is a small molecule drug that has been shown to have anti-tumor and anti-inflammatory effects. It is a derivative of thalidomide, which was originally developed as a sedative but was later found to have teratogenic effects. Lenalidomide was developed to have similar therapeutic effects to thalidomide but without the teratogenic effects.
Mécanisme D'action
The exact mechanism of action of lenalidomide is not fully understood. It is known to have multiple targets, including cytokines, growth factors, and immune cells. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as to enhance the activity of natural killer (NK) cells and T cells.
Biochemical and physiological effects:
Lenalidomide has been shown to have multiple biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. Lenalidomide has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, lenalidomide has been shown to modulate the immune system, enhancing the activity of NK cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Lenalidomide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, lenalidomide also has some limitations for lab experiments. It is a highly potent drug that can have toxic effects at high concentrations, which can make it difficult to use in certain experiments. In addition, lenalidomide can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on lenalidomide. One area of research is in the development of new derivatives of lenalidomide that have improved therapeutic properties. Another area of research is in the identification of biomarkers that can predict response to lenalidomide treatment. In addition, there is ongoing research on the use of lenalidomide in combination with other drugs for the treatment of various types of cancer and autoimmune diseases. Finally, there is ongoing research on the mechanism of action of lenalidomide, which may lead to the development of new drugs with similar therapeutic properties.
Méthodes De Synthèse
Lenalidomide is synthesized from 3-amino-pyridine-2,6-dione, which is reacted with 2-chloro-3-formylpyridine to form 2-[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione. The synthesis method involves several steps of purification and isolation to obtain the final product.
Applications De Recherche Scientifique
Lenalidomide has been extensively studied for its anti-tumor and anti-inflammatory effects. It has been shown to have therapeutic effects in multiple myeloma, a type of blood cancer, as well as in other hematological malignancies. Lenalidomide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Propriétés
Formule moléculaire |
C14H15ClN2O2 |
|---|---|
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2)6-11(18)9(12(19)7-14)8-17-10-4-3-5-16-13(10)15/h3-5,8,17H,6-7H2,1-2H3 |
Clé InChI |
HXUBCPIFLYPPQD-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
SMILES canonique |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)